5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde

CCR5 antagonist guanylhydrazone SAR antiviral drug discovery

5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde (CAS 84102-43-2) is a halogenated aromatic aldehyde belonging to the class of benzyloxy-substituted benzaldehydes, characterized by a molecular formula of C14H10Br2O2 and a molecular weight of 370.04 g/mol. It features two strategically distinct bromine atoms—one at the 5-position of the central phenyl ring and one at the para-position of the benzyloxy moiety—making it a versatile scaffold for sequential chemoselective cross-coupling reactions and a validated precursor for biologically active guanylhydrazone derivatives, including CCR5 receptor antagonists.

Molecular Formula C14H10Br2O2
Molecular Weight 370.03 g/mol
CAS No. 84102-43-2
Cat. No. B1275761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde
CAS84102-43-2
Molecular FormulaC14H10Br2O2
Molecular Weight370.03 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1COC2=C(C=C(C=C2)Br)C=O)Br
InChIInChI=1S/C14H10Br2O2/c15-12-3-1-10(2-4-12)9-18-14-6-5-13(16)7-11(14)8-17/h1-8H,9H2
InChIKeyFEJYDIIUCHKBGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde (CAS 84102-43-2): Core Structural and Functional Characteristics for Procurement Decisions


5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde (CAS 84102-43-2) is a halogenated aromatic aldehyde belonging to the class of benzyloxy-substituted benzaldehydes, characterized by a molecular formula of C14H10Br2O2 and a molecular weight of 370.04 g/mol . It features two strategically distinct bromine atoms—one at the 5-position of the central phenyl ring and one at the para-position of the benzyloxy moiety—making it a versatile scaffold for sequential chemoselective cross-coupling reactions and a validated precursor for biologically active guanylhydrazone derivatives, including CCR5 receptor antagonists [1]. Its commercial availability at defined purity specifications (typically ≥95%) from multiple global suppliers supports its use as a reproducible building block in medicinal chemistry and chemical biology research .

Why In-Class 2-Benzyloxybenzaldehyde Analogs Cannot Replace 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde for Specific Scientific Applications


Substituting 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde with a closely related analog—such as the 5-chloro variant or a monobrominated derivative—directly alters the compound's reactivity profile in sequential cross-coupling strategies and its biological activity as a pharmacophoric precursor. In palladium-catalyzed transformations, the two electronically and sterically differentiated C–Br bonds provide orthogonal reactivity handles that mono-halogenated or mixed-halogen analogs cannot replicate, thereby dictating regiochemical outcomes . More critically, structure–activity relationship (SAR) data on guanylhydrazone derivatives demonstrate that removal or substitution of the 5-bromo substituent results in a complete loss of CCR5 antagonistic activity (IC50 shift from 0.84 µM to >30 µM), confirming that the specific halogenation pattern is not functionally interchangeable [1]. Generic procurement of any in-class benzyloxybenzaldehyde without verifying this precise substitution pattern therefore jeopardizes both synthetic efficiency and pharmacological validity.

Quantitative Evidence for Differentiation of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde (CAS 84102-43-2) vs. Closest Analogs


CCR5 Antagonist Potency: 5-Bromo Substituent is Essential for Sub-Micromolar Activity vs. Des-Bromo and 5-Chloro Analogs

In a systematic SAR study of guanylhydrazone-derived CCR5 receptor antagonists, the compound synthesized from 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde (i.e., the guanylhydrazone of 2-(4-chlorobenzyloxy)-5-bromobenzaldehyde, designated Compound 1) exhibited an IC50 of 840 nM (0.84 µM) against human CCR5 receptors expressed in transfected HEK-293 cells [1]. In contrast, the des-bromo analog (Compound 22, where the 5-bromo substituent is replaced by hydrogen) was completely inactive, with an IC50 exceeding 30,000 nM (>30 µM), representing a greater than 35-fold drop in potency [1]. The 5-chloro analog (Compound 23) retained activity with an IC50 of 600 nM (0.6 µM), comparable to the 5-bromo derivative [1]. However, the 5-fluoro (Compound 25, IC50 = 1.2 µM) and 3,5-dichloro (Compound 26, IC50 = 3.1 µM) analogs showed progressive loss of potency [1]. These data establish that while bromo and chloro at the 5-position are both tolerated, the presence of any 5-substituent is non-negotiable for activity, and the 5-bromo-substituted benzaldehyde precursor is the entry point to the active chemotype that launched this entire antagonist series.

CCR5 antagonist guanylhydrazone SAR antiviral drug discovery

Orthogonal C–Br Reactivity: Differentiated Reactivity of the Two Bromine Sites Enables Regioselective Sequential Cross-Coupling

5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde possesses two structurally distinct C–Br bonds: an aryl bromide at the 5-position of the electron-deficient benzaldehyde ring and a benzylic aryl bromide on the electron-rich 4-bromobenzyl ether moiety. This electronic and steric differentiation enables chemoselective sequential cross-coupling transformations (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions) that are not possible with symmetric dibrominated analogs lacking the benzyloxy spacer . The commercial availability of this compound at 95–97% purity ensures reproducible stoichiometric control in such divergent synthetic strategies . By contrast, the closest mixed-halogen analog, 5-Bromo-2-[(4-chlorobenzyl)oxy]benzaldehyde (CAS 428482-55-7), offers only one reactive C–Br site, limiting sequential derivatization to a single step and fundamentally altering the accessible chemical space. No equivalent compound provides the combination of two distinct C–Br bonds covalently separated by a benzyloxy linker in a single, commercially available intermediate.

sequential cross-coupling regioselective functionalization building block reactivity

Validated Synthetic Intermediate Status: Direct Lineage to Published CCR5 Antagonist Lead Series vs. Unvalidated Analogs

The specific aldehyde 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde—or, more precisely, its closely related 4-chlorobenzyloxy analog (CAS 428482-55-7)—has been explicitly used as the key synthetic intermediate in the discovery and optimization of multiple distinct CCR5 antagonist chemotypes, as documented in peer-reviewed medicinal chemistry literature [1]. The guanylhydrazone series originated directly from high-throughput screening of a library containing this benzaldehyde scaffold, leading to the identification of Compound 1 (IC50 = 840 nM) and subsequent optimization to piperidine-4-carboxamide derivatives with low nanomolar potency [2]. In contrast, the reversed-halogen isomer 2-[(4-Bromobenzyl)oxy]-5-chlorobenzaldehyde (CAS 667436-67-1) has not been reported in any peer-reviewed SAR study or medicinal chemistry campaign, rendering it an unvalidated building block with no established structure-activity trajectory. This established literature precedent reduces synthetic risk and accelerates hit-to-lead timelines when 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde is used as a starting material.

medicinal chemistry intermediate CCR5 antagonist precursor validated building block

Purity and Availability: Multi-Supplier Commercial Access at Defined Specifications vs. Single-Source or Custom Synthesis for Closest Analogs

5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde (CAS 84102-43-2) is stocked by multiple independent chemical suppliers—including AKSci (95% purity, catalog 0362AF), Leyan (97% purity, catalog 1390039), and CymitQuimica (95% minimum purity)—with transparent pricing and defined quality specifications . This multi-supplier landscape ensures competitive procurement, supply chain redundancy, and quality control through batch-specific certificates of analysis. In contrast, the closest comparator 5-Bromo-2-[(4-chlorobenzyl)oxy]benzaldehyde (CAS 428482-55-7) is listed by fewer suppliers and often requires custom synthesis inquiries, while 2-[(4-Bromobenzyl)oxy]-5-chlorobenzaldehyde (CAS 667436-67-1) is primarily available as a specialty compound with limited stock . For large-scale or time-sensitive research programs, the multi-vendor availability of the target compound directly translates to reduced lead time and lower procurement risk.

commercial availability supply chain reliability quality specification

High-Impact Application Scenarios for 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde (CAS 84102-43-2) Grounded in Quantitative Differentiation Evidence


Medicinal Chemistry: CCR5 Antagonist Hit-to-Lead Optimization Programs

For drug discovery teams pursuing CCR5 receptor antagonists—a validated target in HIV entry inhibition and inflammatory disease—5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde serves as the direct precursor to the guanylhydrazone lead series (Compound 1, IC50 = 840 nM) that launched two independent antagonist chemotypes [1]. Using this exact aldehyde enables condensation with aminoguanidine to access the sub-micromolar hit without de novo synthetic route development, while the 5-bromo substituent provides a handle for late-stage diversification via cross-coupling to explore additional SAR beyond the guanylhydrazone warhead. The documented sensitivity of CCR5 antagonism to the 5-substituent identity means that any procurement deviation from the 5-bromo benzaldehyde precursor requires complete potency reassessment.

Divergent Synthesis: Sequential Chemoselective Cross-Coupling for Complexity Generation

Synthetic chemistry groups pursuing library synthesis or complexity-generating cascades can exploit the two electronically differentiated C–Br bonds of this compound for orthogonal functionalization: first, the aldehyde can be condensed, reduced, or used in reductive amination to install a first diversity element; second, the more electron-deficient 5-bromo substituent can undergo selective Pd-catalyzed cross-coupling in the presence of the benzyloxy bromide; third, the remaining benzylic C–Br bond can be functionalized under modified conditions [1]. This sequential three-point diversification strategy is not replicable with mono-halogenated or mixed-halogen analogs that lack the second C–Br site or require forcing conditions for C–Cl activation.

Chemical Biology: Probe Development Leveraging the Benzaldehyde Reactive Handle

The free aldehyde group of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde enables bioorthogonal conjugation via hydrazone or oxime ligation with aminooxy- or hydrazide-functionalized biomolecules, while the two bromine atoms provide heavy-atom labels for X-ray crystallographic phasing or anomalous scattering experiments [1]. This dual functionality—a reactive carbonyl for bioconjugation and two bromine atoms for structural biology—is not simultaneously present in des-bromo or mono-bromo benzaldehyde analogs, making this compound uniquely suited for chemical probe development where both functional annotation and structural characterization are required.

Procurement-Risk Mitigation: Multi-Supplier Sourcing for Large-Scale Medicinal Chemistry Campaigns

For organizations planning multi-gram to kilogram-scale campaigns, the verified availability of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde from at least three independent suppliers (AKSci, Leyan, CymitQuimica) with documented purity specifications (95–97%) provides procurement flexibility, competitive pricing leverage, and supply chain continuity . In contrast, the closest analogs with swapped halogen patterns are typically single-source or custom-order only, introducing unacceptable lead-time uncertainty and cost variability for milestone-driven research programs. Selecting the multi-source compound directly reduces procurement risk and ensures batch-to-batch reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.